molecular formula C24H21N3O3 B2626112 (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1903037-90-0

(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2626112
CAS No.: 1903037-90-0
M. Wt: 399.45
InChI Key: XXSIPNALGQZDIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves determining the best chemical reactions to create it from available starting materials. This often involves a lot of trial and error, as well as knowledge of similar reactions .


Chemical Reactions Analysis

Analyzing the chemical reactions of a compound involves studying how it reacts with other compounds. This can be done in a lab, using various reagents and conditions .

Scientific Research Applications

Structural and Synthesis Studies

A variety of structural and synthetic studies have been conducted on compounds structurally related to (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone, emphasizing their relevance in medicinal chemistry and material science.

  • Anticonvulsant Activities :

    • Certain derivatives structurally similar to the compound have been synthesized and evaluated for their anticonvulsant activities. Specifically, compounds like (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone have shown significant anticonvulsant properties, surpassing even the potency of reference drugs like phenytoin (Malik & Khan, 2014).
  • Isomorphism Studies :

    • Research has been conducted on isomorphous structures related to methyl- and chloro-substituted small heterocyclic analogs, uncovering the chlorine-methyl exchange rule. This study contributes to a deeper understanding of the structural characteristics of such compounds (Rajni Swamy et al., 2013).
  • Crystallographic and DFT Studies :

    • Compounds with structural similarities have been analyzed using crystallographic methods and density functional theory (DFT), providing insights into their molecular structure, electrostatic potential, and physicochemical properties (Huang et al., 2021).
  • Reactivity and Oxidation Studies :

    • Research into the chemical reactivity of related compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamides has been conducted, detailing the synthesis, oxidation processes, and resulting product characterization. This information is crucial for understanding the reactivity of such compounds under various conditions (Pailloux et al., 2007).
  • Synthesis Optimization :

    • Studies have been carried out to optimize the synthesis of related heterocyclic compounds, focusing on improving the efficiency of the synthetic processes and exploring the potential applications of these compounds in organic synthesis (Zhang et al., 2020).

Properties

IUPAC Name

[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-6-5-9-22(25-16)29-19-12-13-27(15-19)24(28)18-10-11-21-20(14-18)23(30-26-21)17-7-3-2-4-8-17/h2-11,14,19H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIPNALGQZDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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